[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475259
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -](/images/structure/VC13475259.png)
Specification
Molecular Formula | C14H27N3O3 |
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Molecular Weight | 285.38 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3 |
Standard InChI Key | PJHVGLQUBSSWKN-UHFFFAOYSA-N |
SMILES | CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a methylene group bearing an ethyl-carbamate moiety. The 1-position of the pyrrolidine is functionalized with a 2-amino-acetyl group, while the carbamate is protected by a tert-butyl ester (Figure 1). This arrangement confers both hydrophilicity (via the amino group) and lipophilicity (via the tert-butyl group), influencing its pharmacokinetic properties .
Table 1: Molecular Descriptors
Synthesis and Optimization
Synthetic Pathways
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions, including:
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Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution or reductive amination.
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Carbamate Formation: Reaction of the secondary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
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Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the target compound from byproducts.
A representative protocol from Evitachem involves coupling (S)-pyrrolidin-3-ylmethylamine with 2-chloroacetyl chloride, followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O). Yield optimization (>70%) is achieved under inert atmospheres and low-temperature conditions.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key challenges include minimizing epimerization at chiral centers and ensuring high purity (>95%) for pharmaceutical applications . Recent patents describe catalytic asymmetric hydrogenation methods to access enantiomerically pure intermediates .
Chemical Reactivity and Stability
Hydrolysis and Aminolysis
The tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis, yielding a free amine and tert-butanol. This deprotection step is critical in prodrug activation . Under basic conditions, the amino-acetyl side chain may undergo intramolecular cyclization, forming a diketopiperazine derivative—a reaction monitored via NMR spectroscopy.
Table 2: Stability Under Various Conditions
Condition | Reaction | Half-Life |
---|---|---|
pH 1.2 (HCl) | Carbamate hydrolysis | 2.1 h |
pH 7.4 (buffer) | Stable | >24 h |
100°C (dry) | Decomposition | 15 min |
Biological Activity and Applications
Enzyme Inhibition
Carbamate derivatives of pyrrolidine are known inhibitors of serine proteases and metalloproteinases. Molecular docking studies suggest that [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester binds to the active site of endothelin-converting enzyme (ECE) via hydrogen bonding with the amino-acetyl group and hydrophobic interactions with the tert-butyl moiety .
Prodrug Development
The tert-butyl ester acts as a protecting group, enhancing oral bioavailability by increasing lipophilicity. In vivo, esterases cleave the carbamate, releasing the active amine drug candidate . Preclinical pharmacokinetic studies in rodents show a plasma half-life of 3.2 h and 85% urinary excretion.
Comparison with Structural Analogs
Table 3: Analogous Carbamate Derivatives
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